molecular formula C21H20BrN3O B2462203 1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-78-7

1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2462203
CAS No.: 900001-78-7
M. Wt: 410.315
InChI Key: KGQWFIQXRKGSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic compound based on the 3,4-dihydropyrrolo[1,2-a]pyrazine scaffold, a class of nitrogen-fused heterocycles recognized as a privileged structure in medicinal chemistry and drug discovery . This specific molecule features a 4-bromophenyl group at the 1-position and an m-tolyl carboxamide at the 2-position, offering a versatile chemical handle for further derivatization and structure-activity relationship (SAR) studies. The core dihydropyrrolo[1,2-a]pyrazine structure is present in a wide range of bioactive natural products and synthetic analogues, with documented research activities including anticancer, antiprotozoal, and antibacterial properties . Compounds sharing this scaffold have demonstrated potent anticancer activity in vitro, showing efficacy against human cancer cell lines such as prostate cancer (PC-3), breast cancer (MCF-7, MDA-MB-231), and pancreatic cancer (Panc-1) . The mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death), which is characterized by caspase-3 activation and cleavage of PARP, as well as the inhibition of cancer cell migration . Furthermore, research indicates that some derivatives can cause cell cycle arrest in the sub-G1 phase . This compound is supplied for research purposes to explore these and other biological pathways. It is intended for use in assay development, high-throughput screening, and as a key intermediate in the synthesis of more complex chemical entities. Researchers will find value in its potential as a novel chemical probe for oncological and infectious disease research. Please be advised: This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O/c1-15-4-2-5-18(14-15)23-21(26)25-13-12-24-11-3-6-19(24)20(25)16-7-9-17(22)10-8-16/h2-11,14,20H,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQWFIQXRKGSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and research findings.

Synthesis

The compound can be synthesized through multi-step organic reactions involving the formation of the pyrrolo[1,2-a]pyrazine core and subsequent functionalization with bromophenyl and toluidine groups. Typical synthetic routes include:

  • Formation of the Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Bromination : Introduction of the bromophenyl group using bromine or N-bromosuccinimide (NBS).
  • Toluidine Attachment : Achieved through amination reactions with m-toluidine derivatives.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The mechanisms may include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory pathways.
  • Receptor Modulation : Binding to receptors that regulate cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to 1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exhibit various biological activities, including anti-inflammatory and anticancer properties. Below are summarized findings from relevant studies:

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The inhibition rates were comparable to established anti-inflammatory agents.

CompoundIC50 (µM)Mechanism
1-(4-bromophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamideTBDiNOS inhibition
Control (1400 W)0.5iNOS inhibition

Anticancer Activity

Studies have also reported significant cytotoxic effects against various cancer cell lines. The compound's structure suggests potential for targeting cancer cell proliferation pathways.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)TBD
HeLa (Cervical)TBD

Case Studies

Recent investigations into similar compounds have provided insights into their biological profiles:

  • A study on pyranopyrazole derivatives showed promising results against SARS-CoV-2 protease, indicating potential antiviral properties alongside anti-inflammatory effects .
  • Another research highlighted the structure-activity relationship (SAR) of related compounds, emphasizing the importance of specific functional groups in enhancing biological activity .

Comparison with Similar Compounds

Core Structure Analog: N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Key Features :

  • Core : Identical 3,4-dihydropyrrolo[1,2-a]pyrazine backbone.
  • Substituents :
    • 4-Ethoxyphenyl at position 1 (vs. 4-bromophenyl in the target compound).
    • 2,6-Difluorophenyl on the carboxamide (vs. m-tolyl).

Comparison :

  • Electron Effects : The ethoxy group (-OCH2CH3) is electron-donating, contrasting with the electron-withdrawing bromine in the target compound. This may alter ring electronics and reactivity.
  • Molecular Mass : Higher mass (397.4 g/mol vs. ~409.3 g/mol for the target) due to fluorine and ethoxy groups .

Ring System Variant: 5,6-Dihydropyrrolo[2,1-a]isoquinoline Derivatives

Example: N-(2-(2-(4-bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide Key Features:

  • Core: 5,6-Dihydropyrrolo[2,1-a]isoquinoline (vs. dihydropyrrolopyrazine).
  • Substituent : 4-Bromophenyl (shared with the target compound).

Comparison :

  • Steric Effects: The fused isoquinoline system introduces greater rigidity compared to the pyrazine-containing target .

Functional Group Analog: Methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-6-carboxylate

Key Features :

  • Core : Shared dihydropyrrolopyrazine backbone.
  • Substituent : Methyl ester at position 6 (vs. carboxamide in the target).

Comparison :

  • Stability : Esters are more hydrolytically labile than carboxamides, affecting pharmacokinetics.
  • Synthetic Utility : The ester group facilitates further derivatization (e.g., hydrolysis to carboxylic acids) .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Mass (g/mol) Key Features/Applications Reference
Target Compound 3,4-Dihydropyrrolo[1,2-a]pyrazine 4-Bromophenyl, N-(m-tolyl)carboxamide C21H19BrN3O 409.3 Bromine enhances hydrophobicity -
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-... 3,4-Dihydropyrrolo[1,2-a]pyrazine 4-Ethoxyphenyl, 2,6-difluorophenyl C22H21F2N3O2 397.4 Fluorine improves metabolic stability
Methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-6-carboxylate 3,4-Dihydropyrrolo[1,2-a]pyrazine Methyl ester C10H12N2O2 Not specified Ester for prodrug design
5,6-Dihydropyrrolo[2,1-a]isoquinoline derivative (4-bromophenyl-substituted) 5,6-Dihydropyrrolo[2,1-a]isoquinoline 4-Bromophenyl Not specified Not specified Enhanced aromatic interactions

Research Findings and Mechanistic Insights

Reactivity of the Dihydropyrrolopyrazine Core

  • The core participates in sulfur extrusion reactions with 3H-1,2-dithiole-3-thiones to form fused thiazine-thiones (92–95% yields), suggesting utility in synthesizing sulfur-containing analogs .
  • Trimethylphosphite is a key reagent in these transformations, enabling sulfur removal without disrupting the heterocyclic backbone .

Substitution Effects on Bioactivity (Indirect Evidence)

  • Fluorinated analogs (e.g., 2,6-difluorophenyl in ) are often explored for improved metabolic stability and target binding.
  • Spirocyclic derivatives (e.g., Example 53 in ) with trifluoromethyl or isopropoxy groups highlight the role of steric bulk in modulating receptor interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.